4-(1-Imidazolyl)-3-nitropyridine
Description
4-(1-Imidazolyl)-3-nitropyridine is a nitro-substituted pyridine derivative featuring an imidazole ring at the 4-position. This compound belongs to a class of heterocyclic aromatic systems where the nitro group at position 3 and the imidazolyl substituent at position 4 confer unique electronic and steric properties.
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-imidazol-1-yl-3-nitropyridine |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-5-9-2-1-7(8)11-4-3-10-6-11/h1-6H |
InChI Key |
QEPKVLJXLNIBJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N2C=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- 4-(1-Imidazolyl)-3-nitropyridine: The imidazole group is a strong electron donor, but its steric bulk may complicate synthesis. Analogous reactions involving 3-nitropyridine derivatives with electron-withdrawing groups (e.g., nitro) show accelerated cyclization reactions (e.g., tricyclic heteroarene formation in 9% yield using DBU) .
- 2-Methoxy-4-methyl-3-nitropyridine (7d) : Methoxy (electron-donating) and methyl groups at positions 2 and 4, respectively, enable high synthesis yields (80%) via modified literature methods . This contrasts with the lower yields observed in cyclization reactions requiring electron-withdrawing substituents.
- 4-(But-3-en-1-yloxy)-3-nitropyridine : The butenyloxy group facilitates high-yield amination (81%), demonstrating the role of flexible substituents in streamlining downstream reactions .
Steric and Electronic Challenges
The imidazolyl group’s planar structure and nitrogen lone pairs may enhance coordination capabilities (e.g., in metal-organic frameworks) but could hinder reactions requiring steric accessibility. For example, bulky substituents in tricyclic heteroarene synthesis reduce yields (9% for ethyl isocyanoacetate adducts) compared to smaller groups .
Nitration Techniques
- Traditional nitration using dinitrogen pentoxide yields 3-nitropyridine derivatives but struggles with substituted analogs. Improved methods (e.g., modified Bakke method) enhance yields for substituted derivatives like 2-methyl-5-nitropyridine (1c) .
Data Table: Comparative Analysis of 3-Nitropyridine Derivatives
Preparation Methods
Directed Nitration Strategy
Introducing the nitro group after imidazole coupling avoids electronic deactivation challenges. CN104592123A details imidazole nitration using N₂O₅/H₂SO₄ systems:
-
Sulfate 4-(1-imidazolyl)pyridine in 98% H₂SO₄ at 25°C.
-
Add N₂O₅/nitric acid (1:1 mol ratio) at 50°C.
-
Quench with ice/ammonia to pH 4.5, yielding 90–95% pure product.
Critical Parameters :
-
Reaction temperature ≤50°C prevents imidazole ring decomposition.
-
Slow addition of nitrating agent minimizes polysubstitution.
Comparative Analysis of Synthetic Routes
*Theoretical projections based on analogous systems.
Purification and Characterization
Post-synthesis, crude products require careful isolation:
-
Recrystallization : Heptane/ethyl acetate mixtures effectively remove unreacted imidazole.
-
Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) resolves regioisomers.
-
Spectroscopic Validation :
Industrial Scalability Considerations
Patent CA2833394C emphasizes process safety for nitro-containing compounds:
-
Exothermic Control : Semi-batch reactors with cooling jackets maintain temperatures <130°C during imidazole additions.
-
Waste Streams : NMP recovery via distillation reduces environmental impact.
-
Cost Analysis : Sodium hydride usage contributes 60% of raw material costs, suggesting potassium tert-butoxide as a cheaper alternative.
Q & A
Basic Question: What are the established synthetic routes for 4-(1-imidazolyl)-3-nitropyridine, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, such as the Ugi four-component reaction (Ugi-4CR) followed by deprotection. For example, 3-nitropyridine derivatives are synthesized by reacting substituted aldehydes (e.g., 3,4-dichlorophenoxybenzaldehyde) with tert-butyl 4-aminopiperidine-1-carboxylate in methanol, followed by cyclization using isocyanates and triethylamine . Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the final imidazole-substituted pyridine. Intermediates are characterized using HPLC-MS (electrospray ionization time-of-flight), -NMR, and -NMR to confirm molecular formulas, retention times, and chemical shifts .
Basic Question: How can researchers validate the structural integrity of this compound derivatives?
Answer:
Key methods include:
- X-ray crystallography : Resolve crystal structures to confirm bond angles/geometry (e.g., monoclinic space group with ) .
- NMR spectroscopy : Compare -NMR shifts (e.g., aromatic protons at δ 7.8–8.2 ppm) and -NMR signals (nitro groups at ~150 ppm) .
- Mass spectrometry : Confirm molecular ions via ESI-TOF (e.g., for ) .
Advanced Question: What mechanistic insights explain the reactivity of this compound in polar cycloaddition reactions?
Answer:
The nitro group at the 3-position activates the pyridine ring as a dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions. Computational studies suggest that electron-withdrawing substituents (e.g., nitro) lower the LUMO energy, facilitating cycloaddition with electron-rich dienes like isoprene. Subsequent elimination of nitroso intermediates generates dihydroisoquinolines, which aromatize to bioactive quinolines . Researchers should optimize solvent polarity (e.g., acetonitrile vs. toluene) to enhance reaction rates .
Advanced Question: How do substituents on the imidazole or pyridine rings influence bioactivity or catalytic applications?
Answer:
- Electron-donating groups (e.g., methoxy on phenyl rings) increase electron density at the imidazole N-atom, enhancing coordination to metal catalysts (e.g., CuI complexes for pyridine detection) .
- Halogen substituents (e.g., Cl, F) improve binding affinity to biological targets (e.g., P2Y1 receptor antagonists) due to hydrophobic interactions .
- Quantitative Structure-Activity Relationship (QSAR) models can predict bioactivity by correlating substituent Hammett constants () with IC values .
Advanced Question: What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
Answer:
Discrepancies often arise from:
- Reaction conditions : Microwave-assisted synthesis (e.g., 150°C, 10 min) vs. conventional heating (reflux, 24 h) can alter yields by 15–20% .
- Solvent systems : Polar aprotic solvents (DMF, MeCN) favor nitro-group stabilization, while toluene may precipitate intermediates prematurely .
- Purification methods : Column chromatography vs. recrystallization impacts purity and yield. Cross-validate results using HPLC-MS (>98% purity thresholds) and replicate protocols across labs .
Advanced Question: How can computational methods optimize the design of this compound-based ligands?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMO) to predict reactivity with biological targets (e.g., kinase inhibitors) .
- Molecular docking : Simulate binding poses with proteins (e.g., HDACs or P2Y1 receptors) using software like AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
- ADMET prediction : Use tools like SwissADME to assess pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .
Advanced Question: What analytical challenges arise in detecting trace this compound in environmental samples?
Answer:
- Fluorescence quenching : Nitro groups interfere with fluorophore-based detection. Use CuI complexes in KI suspensions to enhance sensitivity (LOD ~0.1 ppm) .
- Matrix effects : Co-eluting organics in water samples require SPE (solid-phase extraction) with C18 cartridges prior to LC-MS/MS analysis .
- Isomeric interference : Differentiate regioisomers (e.g., 2- vs. 4-imidazolyl) using HRMS/MS fragmentation patterns (e.g., 191.1867 for ) .
Advanced Question: How can researchers leverage this compound in asymmetric catalysis?
Answer:
- Chiral ligands : Derivatize with (S)-3-aminopyrrolidin-2-one to create enantioselective catalysts for Heck or Suzuki couplings .
- Coordination chemistry : The imidazole N-atom binds transition metals (e.g., Pd, Cu), enabling C–N cross-coupling reactions. Optimize metal:ligand ratios (1:2) for turnover frequencies > 500 h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
